molecular formula C17H18FNO3S B5832033 ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate

ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate

Cat. No. B5832033
M. Wt: 335.4 g/mol
InChI Key: IWQQTXQAGQUHJF-UHFFFAOYSA-N
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Description

Ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate, also known as EF5, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. EF5 is a hypoxia-selective nitroimidazole that can be used to identify hypoxic regions in tumors.

Scientific Research Applications

Ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate has been extensively used in cancer research to identify hypoxic regions in tumors. Hypoxia is a common feature of solid tumors, which can lead to resistance to radiation therapy and chemotherapy. ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate can selectively bind to hypoxic cells in tumors, allowing for the identification of these regions. This has important implications for the treatment of cancer, as it can help to target these regions with therapy.

Mechanism of Action

Ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate is a nitroimidazole that is selectively reduced in hypoxic cells to form a radical anion. This radical anion can then bind to macromolecules in the cell, such as DNA and proteins, leading to the formation of adducts. These adducts can be detected using immunohistochemistry or other techniques, allowing for the identification of hypoxic regions in tumors.
Biochemical and Physiological Effects:
ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate has been shown to be well-tolerated in animal models and humans. It is rapidly metabolized and excreted from the body, with a half-life of approximately 2 hours. ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate has been shown to be selective for hypoxic cells, with little binding to normoxic cells. This selectivity is likely due to the lower redox potential in hypoxic cells, which allows for the reduction of ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate.

Advantages and Limitations for Lab Experiments

Ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate has several advantages for use in lab experiments. It is a selective marker for hypoxic cells, allowing for the identification of these regions in tumors. ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate can be used in conjunction with other markers, such as pimonidazole, to provide a more comprehensive picture of hypoxia in tumors. However, there are also some limitations to the use of ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate. It requires specialized equipment and expertise for its detection, which may limit its use in some labs. Additionally, ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate may not be suitable for all types of tumors, as some tumors may not have significant hypoxic regions.

Future Directions

Ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate has several potential future directions for research. One area of interest is the development of new imaging techniques for the detection of ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate in tumors. This could include the development of new probes or contrast agents that can be used in conjunction with ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate to provide more detailed information about hypoxia in tumors. Additionally, there is interest in the development of new therapies that can target hypoxic regions in tumors. ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate could be used to identify these regions, allowing for the targeted delivery of therapy to these areas. Finally, there is interest in the development of new hypoxia-selective compounds that can be used in conjunction with ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate to provide a more comprehensive picture of hypoxia in tumors.

Synthesis Methods

Ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate can be synthesized using a multi-step process that involves the reaction of ethyl 4,5-dimethylthiophene-2-carboxylate with 4-fluorobenzoyl chloride in the presence of a base to form ethyl 4-ethyl-2-(4-fluorobenzoyl)amino-5-methylthiophene-3-carboxylate. This intermediate is then reduced with sodium dithionite to form ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate.

properties

IUPAC Name

ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3S/c1-4-13-10(3)23-16(14(13)17(21)22-5-2)19-15(20)11-6-8-12(18)9-7-11/h6-9H,4-5H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQQTXQAGQUHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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